Picamilon

概述

描述

准备方法

合成路线和反应条件: 吡卡米隆是通过烟酸与 γ-氨基丁酸反应合成的。该过程涉及烟酸的羧基与 γ-氨基丁酸的氨基之间形成酰胺键。 该反应通常需要脱水剂(如二环己基碳二亚胺(DCC))来促进酰胺键的形成 .

工业生产方法: 吡卡米隆的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的产率和纯度高。 该过程涉及使用大型反应器,并精确控制反应参数,如温度、pH 值和反应时间 .

化学反应分析

反应类型: 吡卡米隆会经历各种化学反应,包括水解、氧化和还原。

常用试剂和条件:

水解: 吡卡米隆可以水解释放烟酸和 γ-氨基丁酸。该反应通常在酸性或碱性条件下发生。

氧化: 吡卡米隆可以发生氧化反应,特别是在烟酸的吡啶环上。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 还原反应可以在酰胺键的羰基上发生。常见的还原剂包括氢化锂铝和硼氢化钠。

主要形成的产物:

水解: 烟酸和 γ-氨基丁酸。

氧化: 烟酸的氧化衍生物。

还原: 吡卡米隆的还原衍生物,其官能团发生改变.

科学研究应用

Cognitive Enhancement

Mechanism of Action

Picamilon is marketed as a nootropic, primarily due to its ability to cross the blood-brain barrier more effectively than GABA alone. Upon entering the brain, it hydrolyzes into GABA and niacin, which collectively enhance cognitive functions such as memory, focus, and learning abilities .

Research Findings

A review of literature indicates that this compound may improve cognitive performance in various populations, including students and professionals seeking mental clarity. In a study involving 50 patients with chronic cerebral ischemia, this compound therapy resulted in significant improvements in cognitive status as measured by the Montreal Cognitive Assessment Scale .

Anxiety Reduction

Therapeutic Use

this compound exhibits anxiolytic properties through its GABA component, which activates GABA receptors in the brain, leading to a calming effect. This makes it a popular choice for individuals looking to manage anxiety without resorting to pharmaceutical interventions .

Clinical Evidence

In clinical settings, this compound has been shown to reduce symptoms of anxiety in patients with chronic conditions. The previously mentioned study on chronic cerebral ischemia patients noted improvements in vegetative disorders and sleep quality post-treatment .

Neuroprotection

Potential Benefits

Research suggests that this compound may protect brain cells from damage associated with neurodegenerative diseases. Its ability to enhance cerebral blood flow may contribute to neuroprotection by improving oxygen and nutrient delivery to brain tissues .

Case Study Insights

In animal studies, this compound demonstrated significant effects on cerebral circulation and reduced vascular tone. This was particularly evident in experiments where intravenous administration led to marked increases in cerebral blood flow compared to control substances like GABA and niacin .

Physical Performance

Athletic Applications

Some athletes have turned to this compound for its purported benefits in enhancing physical performance and endurance. The compound's ability to improve blood flow may support better muscle oxygenation during physical activities .

Research Support

While empirical evidence specific to athletic performance remains limited, anecdotal reports suggest that individuals using this compound experience improved recovery times and reduced fatigue during strenuous exercise .

Blood Flow Improvement

Cardiovascular Health

this compound's vasodilatory effects are attributed to its niacin component, which helps relax blood vessels and improve circulation. This property is particularly beneficial for individuals with cardiovascular concerns or those seeking overall heart health support .

Summary of Research Findings

作用机制

吡卡米隆通过烟酸和 γ-氨基丁酸的联合作用发挥作用。在跨越血脑屏障后,吡卡米隆被水解释放烟酸和 γ-氨基丁酸。

分子靶点和途径:

烟酸: 作为血管扩张剂,增加脑血流量并改善脑循环。

γ-氨基丁酸: 激活脑中的 GABA 受体,从而产生抗焦虑和神经保护作用.

相似化合物的比较

吡卡米隆独一无二,因为它能够跨越血脑屏障并将烟酸和 γ-氨基丁酸直接递送至大脑。

类似化合物:

苯丁酸: 另一种 GABA 衍生物,能够跨越血脑屏障并具有抗焦虑作用。

巴氯芬: 一种 GABA 受体激动剂,用于治疗肌肉痉挛。

加巴喷丁: 一种 GABA 类似物,用于治疗神经性疼痛和癫痫.

吡卡米隆由于其提供血管扩张和 GABA 能作用的双重作用而脱颖而出,使其成为研究和治疗应用中的通用化合物。

生物活性

Picamilon, a compound synthesized from γ-aminobutyric acid (GABA) and niacin, has gained attention for its nootropic properties, purportedly enhancing cognitive functions and providing neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and potential therapeutic applications.

This compound is chemically known as N-nicotinoyl-γ-aminobutyric acid. Its structure allows it to cross the blood-brain barrier more effectively than GABA alone, potentially leading to enhanced central nervous system (CNS) effects. Upon entering the brain, this compound is believed to hydrolyze into GABA and nicotinic acid, which may contribute to its pharmacological effects .

- GABAergic Activity : As a GABA analogue, this compound may exert anxiolytic effects by enhancing GABA receptor activity.

- Niacin Effects : The niacin component may improve cerebral blood flow and provide neuroprotective benefits through its role in mitochondrial function and energy metabolism .

Clinical Studies

Recent studies have highlighted the clinical efficacy of this compound in various conditions:

- Cognitive Impairment : A cohort study involving 50 patients with chronic cerebral ischemia demonstrated significant improvements in cognitive function as measured by the Montreal Cognitive Assessment (MoCA) scale. Results showed an increase in MoCA scores from 20.9 to 25.9 over treatment periods (p<0.0001) and improvements in sleep quality in 81% of patients after treatment .

- Parkinson's Disease : Research indicates that this compound may normalize dopamine uptake in models of Parkinsonism, suggesting a potential role in managing symptoms associated with this condition .

Table: Summary of Clinical Findings

| Study Focus | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| Chronic Cerebral Ischemia | 50 | 70 days | MoCA scores improved significantly (p<0.0001) |

| Parkinson's Disease | Not specified | Not specified | Normalized dopamine uptake |

Safety Profile

The safety of this compound has been evaluated through various studies:

- Tolerability : In clinical trials, 98% of patients reported good tolerability with minimal adverse effects noted .

- Binding Affinity : In silico and in vitro studies revealed that this compound exhibited weak or no binding to a range of biological targets, indicating a unique pharmacological profile compared to other GABA analogues .

Potential Risks

Despite its favorable safety profile, concerns remain regarding long-term use and potential effects on fetal development due to its ability to cross the placental barrier . Further research is needed to assess long-term safety comprehensively.

属性

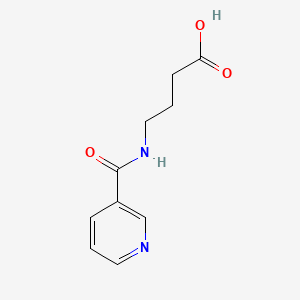

IUPAC Name |

4-(pyridine-3-carbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(14)4-2-6-12-10(15)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJVRARAUNYNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188098 | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34562-97-5 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34562-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinoyl-GABA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034562975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoyl-GABA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 4-[(3-pyridinylcarbonyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICAMILON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S5N9SEK4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。